methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate
Description
Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate is a sulfamoyl benzoate derivative characterized by a benzyl(methyl)amino-substituted butynyl chain appended to the sulfamoyl group. Key structural features include:
- A sulfamoyl bridge connecting the benzoate core to the alkyne-amine side chain.
- A but-2-yn-1-yl spacer introducing rigidity and linearity.
Properties
IUPAC Name |
methyl 4-[4-[benzyl(methyl)amino]but-2-ynylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-22(16-17-8-4-3-5-9-17)15-7-6-14-21-27(24,25)19-12-10-18(11-13-19)20(23)26-2/h3-5,8-13,21H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSNSMMMPTUODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzoic acid with methyl salicylate to form methyl 4-aminobenzoate . This intermediate can then undergo further reactions to introduce the benzyl(methyl)amino and but-2-yn-1-yl groups, followed by the addition of the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following compounds share the methyl 4-sulfamoylbenzoate core but differ in substituents, leading to distinct physicochemical and functional profiles:
Key Observations:
- Lipophilicity: The tert-butyl group in Compound 114 increases hydrophobicity, whereas the methoxybenzyl group in Compound 1i balances polarity with aromaticity .
- Synthetic Efficiency: Yields vary significantly (61–76%), reflecting differences in substituent reactivity and purification challenges.
Spectral Characterization
- NMR Signatures: The tert-butyl group in Compound 114 produces a distinct singlet at ~1.3 ppm (¹H NMR) and 27–29 ppm (¹³C NMR), whereas the benzyl(methyl)amino group in the target compound would exhibit resonances near 2.3 ppm (N–CH₃) and 4.5 ppm (N–CH₂) .
- HRMS Accuracy: Deviations between calculated and observed HRMS values (e.g., 538.1690 vs. 538.1681 for Compound 64) highlight the precision required for structural validation .
Functional Implications
- Bioactivity Potential: The benzyl(methyl)amino group in the target compound may enhance membrane permeability compared to the polar sulfamoyl group in Compound 1i .
Biological Activity
Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfamoyl group, a benzyl moiety, and a methyl ester. Its chemical formula is , and it is categorized as a benzenesulfonamide derivative. The presence of the sulfamoyl group is significant as it is known to interact with various biological targets.
Research indicates that compounds like this compound may act as inhibitors of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many solid tumors. These inhibitors can modulate the tumor microenvironment by altering pH levels, thereby impacting tumor growth and metastasis.
Key Findings:
- Binding Affinity : The compound exhibits high binding affinity for CAIX with a dissociation constant () as low as 0.12 nM, indicating strong interaction with this enzyme .
- Selectivity : It shows more than 100-fold selectivity for CAIX over other CA isozymes, which is crucial for minimizing side effects in therapeutic applications .
Biological Activity and Efficacy
Several studies have assessed the biological activity of this compound, focusing on its anticancer properties.
Case Studies:
- Anticancer Properties : A study designed various methyl sulfamoyl-benzoates, including the compound , demonstrating that they could inhibit tumor growth in vitro and in vivo models .
- Mechanistic Insights : X-ray crystallography revealed the structural basis for the compound's selectivity towards CAIX, providing insights into how modifications to its structure could enhance efficacy .
Data Tables
| Compound Name | Chemical Formula | Binding Affinity () | Selectivity Ratio |
|---|---|---|---|
| This compound | 0.12 nM | >100:1 (CAIX vs other CAs) | |
| Methyl 5-sulfamoyl-benzoate | 0.08 pM | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
